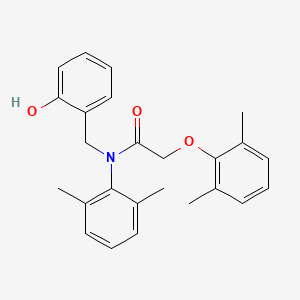![molecular formula C24H22ClN3O3S2 B12477689 N-[2-(4-chlorophenoxy)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12477689.png)
N-[2-(4-chlorophenoxy)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-CHLOROPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a chlorophenoxyethyl group with a thienopyrimidine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as 2-aminothiophene and substituted benzaldehydes. The chlorophenoxyethyl group is then introduced via nucleophilic substitution reactions, followed by the final coupling with the thienopyrimidine core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[2-(4-CHLOROPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, affecting processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-METHOXYPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
- N-[2-(4-FLUOROPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
Uniqueness
N-[2-(4-CHLOROPHENOXY)ETHYL]-2-({5,6-DIMETHYL-4-OXO-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to the presence of the chlorophenoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific binding properties and selectivity towards certain molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C24H22ClN3O3S2 |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-15-16(2)33-22-21(15)23(30)28(18-6-4-3-5-7-18)24(27-22)32-14-20(29)26-12-13-31-19-10-8-17(25)9-11-19/h3-11H,12-14H2,1-2H3,(H,26,29) |
InChI Key |
FITGNBXIVRLNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCCOC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B12477619.png)

![N,N'-diphenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B12477632.png)

![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B12477657.png)
![2-methyl-N-[2-methyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpropanamide](/img/structure/B12477659.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12477666.png)
![4-(biphenyl-4-yl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12477669.png)
![5-(3-bromophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12477678.png)
![2-{[2-(4-Tert-butylphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B12477681.png)

![3-(azepan-1-ylcarbonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B12477696.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B12477700.png)
![N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12477712.png)
